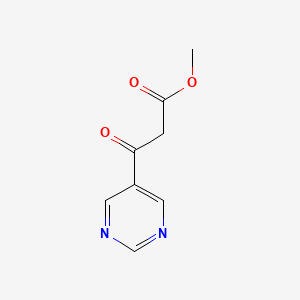

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate

Description

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is a β-keto ester featuring a pyrimidine ring substituted at the 5-position. This compound is structurally characterized by a methyl ester group linked to a carbonyl moiety, which is further connected to a pyrimidin-5-yl group. Pyrimidine derivatives are of significant interest in pharmaceutical and agrochemical research due to their role as bioisosteres for aromatic systems, enabling diverse biological interactions.

Properties

IUPAC Name |

methyl 3-oxo-3-pyrimidin-5-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)2-7(11)6-3-9-5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYDMXDJXUEFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate can be synthesized through the reaction of pyrimidine derivatives with appropriate esterification agents. One common method involves the reaction of 3-oxo-3-(pyrimidin-5-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto and ester groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate enzymatic reactions, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, ester groups, or replacement of the pyrimidine with other heterocycles. Below is a comparative analysis based on available data:

2.1 Pyrimidine Ring Substitutions

- Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate (C₁₃H₁₇N₃O₃, MW 263.30): The addition of a piperidinyl group at the pyrimidine’s 2-position increases molecular weight and lipophilicity compared to the unsubstituted parent compound.

- Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate (C₁₂H₁₅N₃O₄, MW 265.27): The morpholine group introduces polarity due to its oxygen atom, which may improve aqueous solubility. Such modifications are common in drug design to balance lipophilicity and solubility .

- 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate: This analog incorporates trifluoromethyl groups on both the phenyl and pyrimidine rings, significantly enhancing metabolic stability and electron-withdrawing effects. Such substitutions are advantageous in agrochemicals for resistance management .

2.2 Ester Group Variations

- Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (C₁₃H₁₆O₅, MW 252.27): Replacing the methyl ester with an ethyl group slightly increases steric bulk and may alter hydrolysis kinetics. Ethyl esters are often more stable under acidic conditions, which could influence prodrug design .

- Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (C₉H₁₀O₃S, MW 198.24): Substituting pyrimidine with thiophene introduces sulfur, altering electronic properties. Thiophene’s lower aromaticity compared to pyrimidine may reduce planarity, affecting binding interactions in biological targets .

2.3 Heterocycle Replacements

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (C₉H₁₁FN₂O₂, MW 198.20): Replacing pyrimidine with a fluorinated pyridine ring modifies hydrogen-bonding capacity and electron density. Fluorine atoms enhance bioavailability and metabolic stability in drug candidates .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Notable Properties |

|---|---|---|---|---|

| Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate | C₈H₈N₂O₃ | 180.16 (calc.) | Unsubstituted pyrimidine, methyl ester | Baseline for comparison |

| Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate | C₁₃H₁₇N₃O₃ | 263.30 | 2-Piperidinyl on pyrimidine | Increased lipophilicity |

| Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | C₁₂H₁₅N₃O₄ | 265.27 | 2-Morpholinyl on pyrimidine | Enhanced polarity and solubility |

| Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | C₁₃H₁₆O₅ | 252.27 | Ethyl ester, dimethoxyphenyl | Improved ester stability |

| Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | C₉H₁₀O₃S | 198.24 | Thiophene ring, ethyl ester | Altered electronic properties |

Biological Activity

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_9N_1O_3 and a molecular weight of approximately 180.16 g/mol. The compound features a pyrimidine ring, a keto group, and an ester functionality, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_9H_9N_1O_3 |

| Molecular Weight | 180.16 g/mol |

| Functional Groups | Keto, Ester |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining pyrimidine derivatives with propanoic acid derivatives under acidic or basic conditions.

- Functional Group Transformations : Utilizing oxidation and reduction reactions to modify existing compounds into this compound.

These synthetic routes allow for the production of this compound in good yields, making it accessible for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The keto and ester groups play crucial roles in binding to active sites of enzymes, potentially modulating their activity either as inhibitors or activators.

Enzyme Interaction Studies

Preliminary studies have indicated that this compound may interact with specific enzymes:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain metabolic enzymes, which could lead to therapeutic applications in conditions where these enzymes are overactive.

The following table summarizes some observed interactions:

| Enzyme Type | Interaction Type | Potential Effects |

|---|---|---|

| Metabolic Enzymes | Inhibition | Reduced substrate conversion |

| Kinases | Activation/Inhibition | Modulation of signaling pathways |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assessments : In vitro studies using cancer cell lines have demonstrated that this compound can induce cytotoxic effects, warranting further investigation into its use as an anticancer agent .

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.

- Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Initiating trials to evaluate efficacy in human subjects for specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.